4,4-Difluoropiperidine-3-carbonitrile hydrochloride 4,4-Difluoropiperidine-3-carbonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.: 2116938-91-9
VCID: VC5372818
InChI: InChI=1S/C6H8F2N2.ClH/c7-6(8)1-2-10-4-5(6)3-9;/h5,10H,1-2,4H2;1H
SMILES: C1CNCC(C1(F)F)C#N.Cl
Molecular Formula: C6H9ClF2N2
Molecular Weight: 182.6

4,4-Difluoropiperidine-3-carbonitrile hydrochloride

CAS No.: 2116938-91-9

Cat. No.: VC5372818

Molecular Formula: C6H9ClF2N2

Molecular Weight: 182.6

* For research use only. Not for human or veterinary use.

4,4-Difluoropiperidine-3-carbonitrile hydrochloride - 2116938-91-9

Specification

CAS No. 2116938-91-9
Molecular Formula C6H9ClF2N2
Molecular Weight 182.6
IUPAC Name 4,4-difluoropiperidine-3-carbonitrile;hydrochloride
Standard InChI InChI=1S/C6H8F2N2.ClH/c7-6(8)1-2-10-4-5(6)3-9;/h5,10H,1-2,4H2;1H
Standard InChI Key GUEBRQPAXGKBQM-UHFFFAOYSA-N
SMILES C1CNCC(C1(F)F)C#N.Cl

Introduction

Chemical Structure and Physicochemical Properties

4,4-Difluoropiperidine-3-carbonitrile hydrochloride belongs to the piperidine class of heterocyclic compounds. Its molecular formula is C₆H₈F₂N₂·HCl, with a molecular weight of 182.6 g/mol . The compound features:

  • A six-membered piperidine ring with two fluorine atoms at the 4th position.

  • A nitrile group (-C≡N) at the 3rd position.

  • A hydrochloride salt enhancing solubility and stability.

Key Physical Properties

PropertyValueSource
Melting Point173–177°C
SolubilityHighly soluble in polar solvents (e.g., water, DMSO)
Purity≥95% (HPLC)
Storage ConditionsRoom temperature, dry environment

The compound’s XLogP3 (partition coefficient) is estimated at 0.9, indicating moderate lipophilicity . Its infrared (IR) spectrum shows characteristic peaks for C≡N (~2240 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4,4-difluoropiperidine-3-carbonitrile hydrochloride involves multi-step fluorination and cyclization processes. A patented method (CN111116456B) outlines the following steps :

  • Fluorination: Reacting a Boc-protected piperidine precursor with trifluorosulfanylmorpholine, a stable fluorinating agent, to introduce fluorine atoms.

  • Deprotection: Removing the Boc group using hydrochloric acid to yield the free amine.

  • Cyanation: Introducing the nitrile group via nucleophilic substitution.

  • Purification: Crystallization with ethyl acetate and sodium thiosulfate to achieve >98.5% purity.

This method achieves a 90% yield, outperforming traditional approaches using DAST or SF₄, which suffer from lower yields (50–70%) and safety concerns .

Optimization Strategies

  • Solvent Selection: Ethyl acetate or toluene improves reaction efficiency by reducing byproduct formation .

  • Catalysis: Copper powder facilitates 1,4-addition reactions in related difluoropiperidine syntheses .

Pharmaceutical and Industrial Applications

Drug Discovery

  • Histamine-3 Receptor Antagonists: The compound is a key intermediate for antagonists targeting neurological disorders like Alzheimer’s disease and schizophrenia .

  • Cbl-b Inhibitors: Patents (WO2020210508A1, US11464802B2) highlight its role in synthesizing small-molecule inhibitors for cancer immunotherapy, enhancing T-cell activation .

Agrochemicals

4,4-Difluoropiperidine-3-carbonitrile derivatives are explored as precursors for insecticides and herbicides, leveraging fluorine’s electronegativity to improve target binding .

Hazard ClassCategorySignal Word
Skin IrritationCategory 2Warning
Eye IrritationCategory 2AWarning
Respiratory IrritationCategory 3Warning
SupplierPurityPrice (1g)Lead Time
CymitQuimica95%€3052 days
AK Scientific97%$4775 days
Fisher Scientific97%$5757 days

Prices vary based on quantity, with bulk purchases (10g) costing up to €1,384 .

Recent Research and Future Directions

A 2025 study (PubMed: 20050617) demonstrated the compound’s utility in synthesizing γ-amino acids for peptide mimetics, expanding its role in neurodegenerative drug development . Future research aims to:

  • Optimize catalytic asymmetric fluorination for enantioselective synthesis.

  • Explore covalent binding strategies to enhance target specificity in oncology.

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